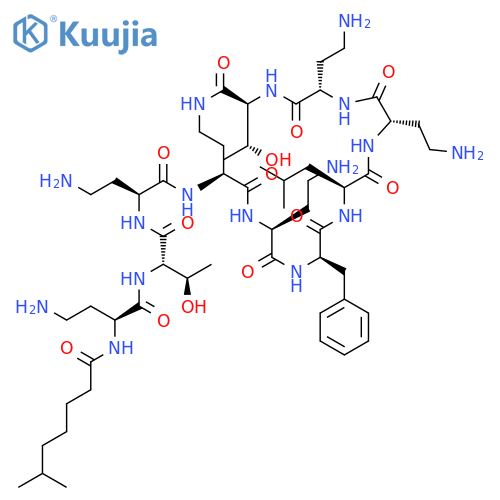Cas no 1404-26-8 (polymyxin B)

polymyxin B structure
polymyxin B 化学的及び物理的性質
名前と識別子
-
- polymyxin B
- POLYMYXIN B SULPHATE INJECTION
- Aerosporin
- Polimixina B
- Polimixina B [INN-Spanish]
- Polymixin B
- Polymyxine B
- Polymyxine B [INN-French]
- Polymyxinum B
- Polymyxinum B [INN-Latin]
- UNII-J2VZ07J96K
- Polymyxin E see Colistin
- polymyxin B 2.5sulfate entahydrate
- GTPL10338
- IDI1_000732
- AB00053527_02
- SBI-0051486.P003
- CHEMBL241797
- KBioSS_001597
- KBio2_001597
- KBio1_000732
- KBio2_006733
- Spectrum2_000490
- SCHEMBL7799155
- NCGC00178768-01
- KBioGR_000961
- SPBio_000359
- BSPBio_002197
- Spectrum5_001331
- KBio3_001697
- Spectrum3_000549
- DivK1c_000732
- 1404-26-8
- KBio2_004165
- Spectrum4_000481
- NINDS_000732
- Spectrum_001117
- NCGC00178768-03
- Polymyxin B (base and/or unspecified salts)
- WQVJHHACXVLGBL-UHFFFAOYSA-N
- 4135-11-9
- BRD-A08641215-065-04-8
- CHEMBL4092980
- 4,10-anhydro{N-[(6R)-6-methyloctanoyl]-L-2,4-diaminobutanoyl-L-threonyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-D-phenylalanyl-L-leucyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-L-threonine}
- CHEBI:8309
- (6R)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide
- Q27108044
- N-[(2S)-4-Amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide
- SCHEMBL136097
-
- インチ: InChI=1S/C55H96N16O13/c1-30(2)12-10-11-15-43(74)62-35(16-22-56)50(79)71-45(33(6)73)55(84)67-38(19-25-59)47(76)66-40-21-27-61-54(83)44(32(5)72)70-51(80)39(20-26-60)64-46(75)36(17-23-57)65-52(81)41(28-31(3)4)68-53(82)42(29-34-13-8-7-9-14-34)69-48(77)37(18-24-58)63-49(40)78/h7-9,13-14,30-33,35-42,44-45,72-73H,10-12,15-29,56-60H2,1-6H3,(H,61,83)(H,62,74)(H,63,78)(H,64,75)(H,65,81)(H,66,76)(H,67,84)(H,68,82)(H,69,77)(H,70,80)(H,71,79)/t32-,33-,35+,36+,37+,38+,39+,40+,41+,42-,44+,45+/m1/s1
- InChIKey: SGPYLFWAQBAXCZ-RUDZPDEXSA-N
- ほほえんだ: NCC[C@H](NC([C@@H](NC([C@H](CCN)NC(CCCCC(C)C)=O)=O)[C@@H](C)O)=O)C(N[C@@H]1C(=O)N[C@@H](CCN)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCN)C(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC1)=O
計算された属性
- せいみつぶんしりょう: 1188.73000
- どういたいしつりょう: 1188.592106
- 同位体原子数: 0
- 水素結合ドナー数: 20
- 水素結合受容体数: 22
- 重原子数: 82
- 回転可能化学結合数: 25
- 複雑さ: 2010
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 10
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.5
- トポロジー分子極性表面積: 574
じっけんとくせい
- 密度みつど: g/cm3
- ふってん: 1651 °C at 760 mmHg
- フラッシュポイント: 952.3 °C
- PSA: 490.66000
- LogP: 1.73180
- ひせんこうど: 5461 -106.3° (1N HCl)
polymyxin B 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| DC Chemicals | DC10214-250 mg |
Polymyxin B sulphate |
1404-26-8 | >98% | 250mg |
$200.0 | 2022-02-28 | |
| A2B Chem LLC | AE37278-100mg |
Polymyxin B |
1404-26-8 | 91% | 100mg |
$65.00 | 2024-04-20 | |
| DC Chemicals | DC10214-1g |
Polymyxin B sulphate |
1404-26-8 | >98% | 1g |
$400.0 | 2023-09-15 | |
| DC Chemicals | DC10214-250mg |
Polymyxin B sulphate |
1404-26-8 | >98% | 250mg |
$200.0 | 2023-09-15 | |
| DC Chemicals | DC10214-100mg |
Polymyxin B sulphate |
1404-26-8 | >98% | 100mg |
$100.0 | 2023-09-15 | |
| DC Chemicals | DC10214-100 mg |
Polymyxin B sulphate |
1404-26-8 | >98% | 100mg |
$100.0 | 2022-02-28 | |
| DC Chemicals | DC10214-1 g |
Polymyxin B sulphate |
1404-26-8 | >98% | 1g |
$400.0 | 2022-02-28 | |
| A2B Chem LLC | AE37278-500mg |
Polymyxin B |
1404-26-8 | 91% | 500mg |
$95.00 | 2024-04-20 |
polymyxin B 関連文献
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
1404-26-8 (polymyxin B) 関連製品
- 7188-38-7(Tert-BUTYL ISOCYANIDE)
- 1405-20-5(Polymyxin B sulfate)
- 10340-91-7(Benzyl Isocyanide)
- 123334-29-2(Cobalt(II) Acetylacetonate Hydrate)
- 39687-95-1(methyl 2-isocyanoacetate)
- 13963-57-0(Aluminum trisacetoacetate)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量